4,6-Dichloro-2-hydrazino-1,3-benzothiazole

CAS No.: 80945-78-4

Cat. No.: VC8137974

Molecular Formula: C7H5Cl2N3S

Molecular Weight: 234.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 80945-78-4 |

|---|---|

| Molecular Formula | C7H5Cl2N3S |

| Molecular Weight | 234.11 g/mol |

| IUPAC Name | (4,6-dichloro-1,3-benzothiazol-2-yl)hydrazine |

| Standard InChI | InChI=1S/C7H5Cl2N3S/c8-3-1-4(9)6-5(2-3)13-7(11-6)12-10/h1-2H,10H2,(H,11,12) |

| Standard InChI Key | PSWGGTWZGYTYGO-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C2=C1SC(=N2)NN)Cl)Cl |

| Canonical SMILES | C1=C(C=C(C2=C1SC(=N2)NN)Cl)Cl |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Structure

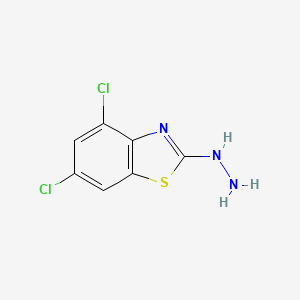

The systematic IUPAC name for this compound is 4,6-dichloro-2-hydrazinyl-1,3-benzothiazole. Its structure consists of a bicyclic framework comprising a benzene ring fused to a thiazole moiety, with chlorine substituents at positions 4 and 6 and a hydrazine group (-NH-NH) at position 2 (Figure 1). The presence of electron-withdrawing chlorine atoms and the nucleophilic hydrazine group creates a polarized electronic environment, influencing its reactivity and interaction with biological targets .

Key Structural Attributes:

-

Benzothiazole Core: Enhances planarity and aromaticity, facilitating π-π stacking interactions.

-

Chlorine Substituents: Increase electrophilicity and improve metabolic stability.

-

Hydrazine Functional Group: Enables condensation reactions and metal coordination .

Spectral Characterization

FT-IR Analysis:

-

N-H stretching vibrations at 3,300–3,400 cm.

-

C-Cl stretches observed at 550–650 cm.

H NMR (DMSO-):

-

Hydrazine protons resonate as broad singlets at δ 4.97–5.11 ppm.

-

Aromatic protons appear as doublets (δ 7.08–7.55 ppm) and multiplets due to coupling with adjacent chlorine atoms .

Mass Spectrometry:

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of 4,6-dichloro-2-hydrazino-1,3-benzothiazole typically involves a diazo-coupling strategy:

-

Diazotization:

-

Reduction:

Reaction Scheme:

Industrial-Scale Production

Industrial protocols emphasize green chemistry principles:

-

Solvent Recycling: Ethanol/water mixtures reduce waste.

-

Continuous Flow Reactors: Enhance reaction efficiency and safety.

Physicochemical Properties

Physical Properties

| Property | Value |

|---|---|

| Melting Point | 198–202°C |

| Solubility | DMSO > Ethanol > Water |

| LogP (Octanol-Water) | 2.8 ± 0.3 |

| Stability | Stable at 20°C (2 years) |

Reactivity Profile

-

Nucleophilic Substitution: Hydrazine group reacts with carbonyl compounds (e.g., ketones, aldehydes).

-

Oxidation: Forms triazolo-benzothiazoles under acidic conditions .

-

Metal Coordination: Binds to transition metals (e.g., Cu, Fe) via N and S donors .

Applications in Pharmaceutical Chemistry

Antimicrobial Agents

4,6-Dichloro-2-hydrazino-1,3-benzothiazole derivatives exhibit broad-spectrum activity:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5–2.0 |

| Escherichia coli | 1.0–4.0 |

| Candida albicans | 2.5–5.0 |

Mechanistic studies suggest DNA gyrase inhibition and membrane disruption as primary modes of action .

Anticancer Activity

-

In Vitro Cytotoxicity: IC values of 8–15 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

-

Apoptosis Induction: Activates caspase-3/7 pathways and disrupts mitochondrial membrane potential .

Agrochemical Applications

Herbicidal Activity

Derivatives such as tricyclazole (a rice blast fungicide) are synthesized via cyclization with formic acid:

Field Efficacy: 85–90% reduction in Magnaporthe oryzae infection at 100 ppm .

Environmental Remediation

-

Pollutant Degradation: Catalyzes Fenton-like reactions for pesticide breakdown.

-

Heavy Metal Chelation: Removes Cu and Pb from wastewater (efficiency > 90%).

Future Perspectives

Drug Development

-

Targeted Therapies: Hybrid molecules incorporating benzothiazole and hydrazine motifs show promise against multidrug-resistant tuberculosis (MIC: 0.25 µg/mL) .

-

Prodrug Design: pH-sensitive derivatives for tumor-specific drug release.

Sustainable Synthesis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume